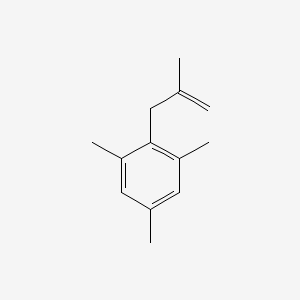

2-Methyl-3-(2,4,6-trimethylphenyl)-1-propene

Description

While dedicated research solely focused on 2-Methyl-3-(2,4,6-trimethylphenyl)-1-propene is not extensively documented in publicly available literature, its structure allows for well-founded postulations regarding its synthesis, reactivity, and potential applications. The analysis of this compound provides a valuable case study in understanding the interplay of steric and electronic effects in chemical transformations and polymerization processes.

In the field of modern organic synthesis, molecules with significant steric bulk are often employed to control the stereoselectivity of reactions. The mesityl group in this compound can act as a "steric shield," influencing the trajectory of approaching reagents to the propene double bond. This can be particularly useful in reactions such as catalytic hydrogenations, epoxidations, or hydroborations, potentially leading to a high degree of facial selectivity.

From a materials science perspective, this compound can be viewed as a monomer for polymerization. The incorporation of bulky side groups into a polymer backbone is a well-established strategy for modifying the physical properties of the resulting material. Such modifications can lead to polymers with increased thermal stability, altered solubility, and unique morphological characteristics.

The 2,4,6-trimethylphenyl group is a cornerstone of sterically demanding ligands in coordination chemistry and organometallic catalysis. Its bulkiness is known to stabilize reactive metal centers and influence the catalytic activity and selectivity of a wide range of transformations. In the context of this compound, this moiety's primary role is to exert steric hindrance on the adjacent propene unit. This steric crowding can decrease the rate of certain reactions at the double bond while potentially enabling others that are less sensitive to steric effects.

The terminal propene functionality is a versatile reactive handle in organic chemistry. It readily participates in addition reactions, allowing for the introduction of a wide variety of functional groups. In the realm of polymer science, terminal alkenes, particularly styrenic and related monomers, are fundamental building blocks for a vast array of polymeric materials. cmu.edu The reactivity of the propene unit in this specific molecule is, however, modulated by the presence of the bulky mesityl group.

The table below summarizes the key structural features and their anticipated influence on the molecule's chemical behavior.

| Structural Feature | Expected Influence |

| 2,4,6-Trimethylphenyl (Mesityl) Group | - Imparts significant steric hindrance. - Influences regioselectivity and stereoselectivity of reactions. - Potentially enhances thermal stability in derived polymers. |

| Terminal Propene Unit | - Serves as a reactive site for addition reactions. - Acts as a polymerizable monomer unit. |

| Methyl Group on the Double Bond | - Contributes to the steric bulk around the double bond. - Influences the electronics of the alkene. |

Direct research on this compound is sparse. However, the scientific interest in this and similar molecules can be traced through the evolution of several broader research areas:

Sterically Hindered Olefins in Synthesis: The study of how bulky substituents control reaction pathways has been a consistent theme in organic chemistry. youtube.com Research in this area has progressed from understanding fundamental steric effects to designing highly selective catalytic processes that leverage steric control.

Polymerization of Bulky Monomers: The synthesis of polymers from sterically crowded monomers has been a significant area of investigation. datapdf.com Early research focused on the feasibility of such polymerizations, while more recent studies have explored the use of advanced catalytic systems to control the tacticity and molecular weight of the resulting polymers, thereby fine-tuning their material properties. acs.org

Development of Advanced Catalytic Systems: The advent of sophisticated organometallic catalysts has opened up new possibilities for the transformation of challenging substrates, including sterically hindered alkenes. acs.org Research continues to focus on developing catalysts that can operate under mild conditions with high efficiency and selectivity for such molecules.

While a specific research trajectory for this compound has not been established, its chemical structure places it at the intersection of these important and evolving fields of chemical science.

Plausible Synthetic Approaches and Spectroscopic Characterization

Given the absence of explicit literature on its synthesis, a plausible route to this compound could involve a Wittig-type reaction between 2,4,6-trimethylbenzylidenetriphenylphosphorane and acetone (B3395972), or a Grignard reaction of 2,4,6-trimethylbenzylmagnesium bromide with acetone followed by dehydration of the resulting tertiary alcohol.

The spectroscopic characterization of this compound can be predicted based on analogous structures. Below is a table of expected spectroscopic data.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | - Singlet for the two methyl groups on the double bond. - Singlet for the benzylic protons. - Singlets for the aromatic protons and the methyl groups on the mesityl ring. |

| ¹³C NMR | - Peaks corresponding to the sp² carbons of the double bond. - Peak for the benzylic carbon. - Peaks for the aromatic carbons and the methyl carbons of the mesityl group. |

| Infrared (IR) Spectroscopy | - C=C stretching vibration for the terminal alkene. - C-H stretching vibrations for the aromatic and aliphatic protons. |

| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-9(2)6-13-11(4)7-10(3)8-12(13)5/h7-8H,1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRMGEHQFRHBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 2,4,6 Trimethylphenyl 1 Propene and Its Precursors

Classical Approaches in Aromatic Alkylation for 2-Methyl-3-(2,4,6-trimethylphenyl)-1-propene Synthesis

Classical methods for forming carbon-carbon bonds between aromatic rings and alkyl groups often rely on electrophilic aromatic substitution, with the Friedel-Crafts reaction being the cornerstone of this approach. mt.com These methods are valued for their use of readily available starting materials.

Friedel-Crafts Alkylation Variants Utilizing Trimethylbenzene Derivatives

The Friedel-Crafts alkylation is a powerful tool for attaching alkyl groups to aromatic rings. mt.com In the context of synthesizing this compound, the starting aromatic compound is 1,3,5-trimethylbenzene, commonly known as mesitylene (B46885). The high electron density and symmetry of the mesitylene ring make it highly reactive towards electrophiles.

The reaction proceeds via the generation of an electrophilic carbocation from an alkyl halide or alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com For the target molecule, a suitable alkylating agent would be a C4 precursor like methallyl chloride (3-chloro-2-methyl-1-propene) or methallyl alcohol. The Lewis acid activates the alkylating agent, facilitating the attack by the nucleophilic mesitylene ring to form the desired product.

Key challenges in Friedel-Crafts alkylation include the potential for carbocation rearrangement and polyalkylation. However, the use of a sterically hindered arene like mesitylene and an allylic electrophile that forms a relatively stable secondary carbocation can mitigate these side reactions. ethz.ch

| Parameter | Typical Conditions | Role in Reaction |

|---|---|---|

| Aromatic Substrate | 1,3,5-Trimethylbenzene (Mesitylene) | Nucleophile |

| Alkylating Agent | Methallyl Chloride or Methallyl Alcohol | Electrophile Precursor |

| Catalyst | AlCl₃, FeCl₃, or other Lewis acids | Generation of the electrophile |

| Solvent | Non-polar solvents (e.g., CS₂, nitrobenzene) | Reaction medium |

| Temperature | Low to moderate (e.g., 0 °C to 50 °C) | Controls reaction rate and selectivity |

Alkylation Reactions of 2,4,6-Trimethylbenzyl Chloride with Propene Derivatives

An alternative classical approach involves a disconnection that utilizes a pre-functionalized mesitylene derivative, namely 2,4,6-trimethylbenzyl chloride. This precursor can be synthesized via the chloromethylation of mesitylene. mdpi.com The synthetic strategy then involves coupling this electrophilic benzyl (B1604629) chloride with a nucleophilic propene derivative.

This pathway typically employs organometallic reagents. For instance, an isopropenyl Grignard reagent (isopropenylmagnesium bromide) or an organocuprate (lithium diisopropenylcuprate) can act as the nucleophile. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2 type), where the carbanionic center of the organometallic reagent displaces the chloride on the benzylic carbon of 2,4,6-trimethylbenzyl chloride. The steric hindrance from the ortho-methyl groups on the benzyl chloride can influence the reaction rate but also helps prevent side reactions. mdpi.com

Modern Cross-Coupling Strategies for Constructing the this compound Framework

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions, which offer high selectivity, functional group tolerance, and mild reaction conditions compared to classical methods. nobelprize.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki Analogues)

Palladium catalysts are exceptionally versatile for forming C-C bonds. libretexts.org The Heck reaction and Suzuki coupling are prominent examples applicable to the synthesis of the target molecule.

Heck Reaction : The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene. youtube.com To synthesize this compound, this would involve the reaction of an aryl halide, such as 1-bromo-2,4,6-trimethylbenzene, with 2-methyl-1-propene. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling : The Suzuki reaction creates a C-C bond between an organoboron compound and an organohalide. libretexts.org This offers two primary disconnection routes for the target molecule:

Coupling of 2,4,6-trimethylphenylboronic acid with a methallyl halide (e.g., 3-bromo-2-methyl-1-propene).

Coupling of a halomesitylene (e.g., 1-iodo-2,4,6-trimethylbenzene) with a 2-methylpropenylboronic acid or ester derivative.

The Suzuki coupling is known for its mild conditions and tolerance of a wide variety of functional groups. nobelprize.org The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the product. libretexts.org

| Reaction | Aryl Component | Alkene/Alkyl Component | Key Reagents |

|---|---|---|---|

| Heck Reaction | 1-Bromo-2,4,6-trimethylbenzene | 2-Methyl-1-propene | Pd(0) catalyst (e.g., Pd(OAc)₂ with phosphine (B1218219) ligand), Base (e.g., Et₃N) |

| Suzuki Coupling (Route 1) | 2,4,6-Trimethylphenylboronic acid | 3-Bromo-2-methyl-1-propene | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Suzuki Coupling (Route 2) | 1-Iodo-2,4,6-trimethylbenzene | 2-Methylpropenylboronic ester | Pd(0) catalyst, Base |

Other Transition Metal-Mediated Syntheses of this compound Analogues

While palladium is dominant, other transition metals like nickel and rhodium offer unique reactivity for synthesizing allylic arenes. researchgate.netdiva-portal.org

Nickel-Catalyzed Couplings : Nickel catalysts can perform cross-coupling reactions similar to palladium, often at a lower cost. Nickel-catalyzed allylic substitution reactions can couple aryl Grignard reagents with allylic electrophiles. researchgate.net Furthermore, recent advances have demonstrated the direct arylative substitution of homoallylic alcohols using nickel catalysis, providing a direct route to arylated allylic products. researchgate.net

Rhodium-Catalyzed Reactions : Rhodium catalysts are notable for their ability to mediate C-H activation and functionalization. researchgate.net A rhodium-catalyzed C-H allylation of mesitylene could directly install the 2-methylallyl group onto the aromatic ring, representing a highly atom-economical approach. This avoids the need for pre-halogenating the arene or preparing an organometallic reagent. acs.orgresearchgate.net

Specialized Synthetic Pathways for this compound

Beyond the more common methodologies, specialized pathways can be envisioned for the construction of this compound, often involving multi-step sequences that allow for greater control over the molecular structure.

One such conceptual pathway could begin with the Friedel-Crafts acylation of mesitylene with isobutyryl chloride to form 2,4,6-trimethylisobutyrophenone. The resulting ketone provides a handle for further functionalization. A subsequent Wittig reaction using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would convert the carbonyl group into the desired terminal alkene, yielding the target molecule.

Alternatively, the ketone intermediate could be subjected to a Grignard reaction with methylmagnesium bromide. This would produce a tertiary alcohol, which could then be dehydrated under acidic conditions (e.g., using sulfuric acid or toluenesulfonic acid) to generate the 2-methyl-1-propene double bond through an elimination reaction. This route offers a classic and robust, albeit longer, alternative to direct alkylation or cross-coupling methods.

Stereoselective Synthesis of the Olefinic Linkage in this compound

The creation of the 2-methyl-1-propene linkage attached to the 2,4,6-trimethylphenyl group is a critical step in the synthesis of the target molecule. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds with good control over stereochemistry. wikipedia.orglumenlearning.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). lumenlearning.com

For the synthesis of this compound, a plausible approach would involve the reaction of a suitable phosphonium (B103445) ylide with a precursor containing the 2,4,6-trimethylphenyl group. Specifically, the reaction could proceed via the interaction of isobutylidenetriphenylphosphorane with 2,4,6-trimethylbenzaldehyde.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. jove.comlibretexts.org Unstabilized ylides, such as those with simple alkyl substituents, typically lead to the formation of (Z)-alkenes with high selectivity. libretexts.org Conversely, stabilized ylides, which contain electron-withdrawing groups, generally favor the formation of (E)-alkenes. jove.com In the case of synthesizing this compound, the ylide derived from isobutyltriphenylphosphonium halide would be considered unstabilized, thus kinetically favoring the Z-isomer. However, due to the specific substitution pattern of the target alkene (a 1,1-disubstituted ethylene), there is no E/Z isomerism to consider.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is another valuable tool for olefination and often favors the formation of (E)-alkenes. jove.com While stereoselectivity is not a factor for the target molecule's double bond, the HWE reaction can be advantageous due to the easier removal of the phosphate (B84403) byproduct compared to triphenylphosphine (B44618) oxide.

Below is a table summarizing potential Wittig-type approaches for the synthesis of the olefinic linkage:

| Precursor 1 (Carbonyl) | Precursor 2 (Phosphorus Reagent) | Reaction Type | Key Considerations |

| 2,4,6-Trimethylbenzaldehyde | Isobutyltriphenylphosphonium Halide + Base | Wittig Reaction | Formation of triphenylphosphine oxide byproduct. |

| Acetone (B3395972) | (2,4,6-Trimethylbenzyl)triphenylphosphonium Halide + Base | Wittig Reaction | Potential for steric hindrance affecting reaction rates. |

| 2,4,6-Trimethylbenzaldehyde | Diethyl isobutylphosphonate + Base | HWE Reaction | Water-soluble phosphate byproduct, often easier to remove. |

Regioselective Functionalization of the Trimethylphenyl Ring in Target Syntheses

The synthesis of precursors containing the 2,4,6-trimethylphenyl (mesityl) group requires regioselective functionalization. Mesitylene (1,3,5-trimethylbenzene) is the typical starting material. However, the target compound has a 2,4,6-trimethylphenyl substituent. Direct functionalization of mesitylene can be challenging due to the directing effects of the three methyl groups.

A common strategy to introduce a functional group that can be converted to the desired side chain is through electrophilic aromatic substitution. For instance, Friedel-Crafts acylation of mesitylene can introduce a carbonyl group, which can then be further manipulated. However, the steric hindrance from the two ortho-methyl groups can significantly impact the reactivity of such ketones. mdpi.com

An alternative and often more controlled approach involves the use of organometallic reagents. Grignard reagents, for example, are highly versatile for forming new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com A synthetic route could involve the preparation of a mesityl Grignard reagent (2,4,6-trimethylphenylmagnesium bromide) and its subsequent reaction with an appropriate electrophile to build the desired side chain. google.com

The generation of the Grignard reagent itself requires the synthesis of a halogenated mesitylene derivative. This can be achieved through electrophilic halogenation of mesitylene. The regioselectivity of this halogenation is crucial for obtaining the correct precursor.

The following table outlines potential strategies for the regioselective functionalization of the trimethylphenyl ring to generate key precursors:

| Starting Material | Reagent(s) | Reaction Type | Target Intermediate |

| Mesitylene | Br₂, FeBr₃ | Electrophilic Halogenation | Bromomesitylene |

| Bromomesitylene | Mg, THF | Grignard Formation | Mesitylmagnesium bromide |

| Mesitylene | Acyl Chloride, AlCl₃ | Friedel-Crafts Acylation | Mesityl Ketone |

Industrial Scale Synthesis Considerations and Process Optimization for this compound Production

The industrial production of substituted styrenes often relies on cost-effective and efficient synthetic routes. google.com While direct dehydrogenation of the corresponding ethylbenzene (B125841) derivative is a major industrial method for styrene (B11656) synthesis, this may not be optimal for highly substituted compounds due to potential side reactions and the availability of the starting material. chemistryviews.org

For a molecule like this compound, a convergent synthesis strategy is likely to be more economically viable on an industrial scale. This would involve the separate synthesis of key fragments followed by their coupling in the final steps.

Key considerations for process optimization would include:

Starting Material Availability and Cost: The selection of readily available and inexpensive starting materials such as mesitylene is crucial.

Reaction Efficiency and Yield: Optimizing reaction conditions (temperature, pressure, catalysts, solvents) to maximize yield and minimize reaction time is a primary focus. google.com

Atom Economy: Designing a synthetic route that incorporates the maximum number of atoms from the reactants into the final product is a key principle of green chemistry and improves cost-effectiveness.

Catalyst Selection and Recovery: The use of efficient and recyclable catalysts can significantly reduce production costs. researchgate.net

Purification and Waste Management: Developing efficient purification methods (e.g., distillation, crystallization) to obtain the final product with high purity and managing waste streams in an environmentally responsible manner are critical aspects of industrial production. google.com

A potential industrial-scale approach could involve a Grignard-based route or a Wittig-type olefination. The choice between these would depend on a thorough process development and economic analysis.

The following table summarizes key parameters for consideration in the industrial scale-up:

| Parameter | Key Considerations |

| Route Selection | Comparison of multi-step syntheses (e.g., Grignard vs. Wittig) for overall yield, cost, and safety. |

| Solvent Choice | Use of recoverable and environmentally benign solvents. |

| Byproduct Management | Efficient removal and potential valorization of byproducts like triphenylphosphine oxide or magnesium salts. |

| Process Control | Implementation of robust process analytical technology (PAT) to monitor and control reaction parameters. |

| Safety | Hazard assessment of all reagents and reaction steps, particularly when handling pyrophoric reagents like Grignard reagents or strong bases. |

Advanced Reaction Chemistry of 2 Methyl 3 2,4,6 Trimethylphenyl 1 Propene

Electrophilic Addition Reactions at the Propene Moiety of 2-Methyl-3-(2,4,6-trimethylphenyl)-1-propene

The electron-rich π-bond of the propene group in this compound serves as a nucleophile, readily undergoing electrophilic addition reactions. libretexts.orgbrainly.com The regioselectivity of these additions is governed by the electronic and steric effects of the substituents on the double bond, primarily following Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. masterorganicchemistry.comlibretexts.org

Halogenation and Hydrohalogenation Pathways

Hydrohalogenation of this compound with hydrogen halides (HX, where X = Cl, Br, I) proceeds via a classic electrophilic addition mechanism. brainly.commasterorganicchemistry.com The reaction is initiated by the protonation of the C1 carbon of the double bond, which bears more hydrogen atoms. This step is highly regioselective, leading to the formation of a stable tertiary carbocation at the C2 position. masterorganicchemistry.commasterorganicchemistry.com Subsequent nucleophilic attack by the halide anion (X⁻) on this carbocation intermediate yields the final product. libretexts.orgyoutube.com This adherence to Markovnikov's rule results in the formation of a single major regioisomer. libretexts.org

In contrast, the direct halogenation with halogens like bromine (Br₂) or chlorine (Cl₂) does not proceed through a free carbocation. Instead, the reaction involves the formation of a cyclic halonium ion intermediate. lumenlearning.comchemistrysteps.com The subsequent nucleophilic attack by the remaining halide ion occurs from the face opposite to the cyclic intermediate, resulting in an anti-addition stereochemical outcome. chemistrysteps.comdoubtnut.com For this 1,1-disubstituted alkene, the attack of the halide ion will occur at the more substituted carbon (C2), leading to the formation of a vicinal dihalide.

Interactive Data Table: Halogenation and Hydrohalogenation of this compound

| Reaction | Reagent | Mechanism | Key Intermediate | Major Product | Regioselectivity |

| Hydrohalogenation | HBr | Electrophilic Addition | Tertiary Carbocation | 2-Bromo-2-methyl-1-(2,4,6-trimethylphenyl)propane | Markovnikov |

| Halogenation | Br₂ in CCl₄ | Electrophilic Addition | Cyclic Bromonium Ion | 1,2-Dibromo-2-methyl-3-(2,4,6-trimethylphenyl)propane | N/A |

Hydration and Hydroboration-Oxidation Protocols

The addition of water across the double bond of this compound can be achieved through two distinct protocols, yielding constitutional isomers.

Acid-Catalyzed Hydration: Treatment of the alkene with water in the presence of a strong acid catalyst (e.g., H₂SO₄) results in Markovnikov hydration. chemistrysteps.comlibretexts.org The mechanism mirrors that of hydrohalogenation, involving the formation of the most stable tertiary carbocation at the C2 position after the initial protonation of C1. masterorganicchemistry.com Nucleophilic attack by a water molecule, followed by deprotonation, yields the tertiary alcohol, 2-Methyl-1-(2,4,6-trimethylphenyl)propan-2-ol, as the major product. brainly.comchegg.com

Hydroboration-Oxidation: This two-step procedure provides a complementary, anti-Markovnikov outcome. masterorganicchemistry.comwikipedia.org In the first step, borane (B79455) (BH₃) adds across the double bond in a concerted, syn-addition manner, where the boron atom attaches to the less sterically hindered and less substituted carbon (C1), and a hydrogen atom adds to the more substituted carbon (C2). libretexts.orglibretexts.org This process avoids the formation of a carbocation intermediate, thus preventing rearrangements. lumenlearning.com The subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com This sequence exclusively yields the primary alcohol, 2-Methyl-3-(2,4,6-trimethylphenyl)propan-1-ol. doubtnut.combyjus.com

Interactive Data Table: Hydration Protocols for this compound

| Protocol | Reagents | Mechanism | Regioselectivity | Major Product |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Electrophilic Addition (via carbocation) | Markovnikov | 2-Methyl-1-(2,4,6-trimethylphenyl)propan-2-ol |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Concerted Addition & Oxidation | Anti-Markovnikov | 2-Methyl-3-(2,4,6-trimethylphenyl)propan-1-ol |

Oxidative Transformations of this compound

The double bond of this compound is susceptible to various oxidative reactions, leading to the formation of epoxides or cleavage products.

Epoxidation Reactions

Epoxidation involves the conversion of the alkene's carbon-carbon double bond into a three-membered cyclic ether known as an epoxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step. Due to the planar nature of the alkene, the epoxidation of this compound will result in the formation of a racemic mixture of the two possible enantiomers of 2-methyl-2-( (2,4,6-trimethylphenyl)methyl)oxirane.

Table: Epoxidation of this compound

| Reagent | Product |

| m-CPBA | 2-Methyl-2-(((2,4,6-trimethylphenyl)methyl)oxirane |

Oxidative Cleavage Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond can be completely broken through oxidative cleavage, yielding smaller carbonyl-containing molecules. The specific products depend on the reagents and workup conditions used.

Ozonolysis: This is a powerful method for cleaving double bonds. The alkene reacts with ozone (O₃) at low temperatures to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. The subsequent workup of the ozonide determines the final products.

Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to produce aldehydes and/or ketones. For this compound, this process yields formaldehyde (B43269) from the C1 carbon and (2,4,6-trimethylphenyl)acetone from the C2-C3 fragment.

Oxidative Workup: Using hydrogen peroxide (H₂O₂) cleaves the ozonide to produce carboxylic acids and/or ketones. In this case, the formaldehyde initially formed from C1 is oxidized to carbonic acid (which decomposes to CO₂ and water), while the ketone, (2,4,6-trimethylphenyl)acetone, remains unchanged.

Interactive Data Table: Ozonolysis of this compound

| Workup Condition | Reagents | Products |

| Reductive | 1. O₃2. (CH₃)₂S | Formaldehyde and (2,4,6-Trimethylphenyl)acetone |

| Oxidative | 1. O₃2. H₂O₂ | Carbon Dioxide and (2,4,6-Trimethylphenyl)acetone |

Reductive Transformations of this compound

The double bond of this compound can be saturated through reduction, most commonly via catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction typically occurs on the surface of the catalyst, where both the alkene and hydrogen are adsorbed. The hydrogen atoms add to the same face of the double bond, resulting in a syn-addition. This process reduces the alkene to the corresponding alkane, yielding 2-Methyl-1-(2,4,6-trimethylphenyl)propane. The aromatic mesityl ring is generally not reduced under these conditions, which typically require higher pressures and temperatures.

Table: Catalytic Hydrogenation of this compound

| Reagents | Product |

| H₂, Pd/C | 2-Methyl-1-(2,4,6-trimethylphenyl)propane |

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a fundamental process for the saturation of unsaturated carbon-carbon bonds. For this compound, this reaction involves the addition of hydrogen (H₂) across the double bond of the propene moiety to yield the corresponding alkane, 1-(2,4,6-trimethylphenyl)-2-methylpropane. This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere.

Commonly employed catalysts include platinum group metals supported on carbon, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). These protocols are highly efficient and reproducible for the hydrogenation of alkenes. organic-chemistry.org The reaction is generally carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) at ambient temperature and pressure, though elevated pressures can be used to increase the reaction rate.

Table 1: Representative Catalytic Hydrogenation Conditions for Alkenes

| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Typical Substrate | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 25 | 1 | Alkenes, Alkynes | organic-chemistry.org |

| PtO₂ (Adam's catalyst) | Ethyl Acetate | 25 | 1-3 | Alkenes, Aromatic Rings | N/A |

| Raney Nickel | Ethanol | 25-100 | 1-50 | Alkenes, Carbonyls | researchgate.net |

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. This facilitates the stepwise addition of two hydrogen atoms to the double bond, resulting in the saturated alkane product. Given the steric hindrance from the mesityl group, reaction conditions may need optimization to achieve complete conversion.

Selective Reduction of the Alkene Functionality

Selective reduction of the alkene in this compound, without altering the aromatic 2,4,6-trimethylphenyl group, is the primary outcome of standard catalytic hydrogenation conditions. The aromatic ring is significantly more stable and resistant to reduction than the isolated double bond. Hydrogenation of the benzene (B151609) ring would require much more forcing conditions, such as higher pressures, elevated temperatures, and more active catalysts like rhodium or ruthenium. researchgate.net

Therefore, protocols using Pd/C or Pt/C under mild conditions (e.g., room temperature, 1-4 atm H₂) are highly chemoselective for the alkene functionality. organic-chemistry.org An alternative method for selective alkene reduction in the presence of other functional groups is diimide reduction. Diimide (N₂H₂) can be generated in situ from reagents like hydrazine (B178648) in the presence of an oxidant (e.g., oxygen or hydrogen peroxide) and effectively reduces non-polar double bonds. organic-chemistry.org

Aromatic Substitution Reactions of the 2,4,6-Trimethylphenyl Group in this compound

Electrophilic Aromatic Substitution (EAS) Pathways

The 2,4,6-trimethylphenyl (mesityl) group in the title compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methyl groups. wikipedia.org These alkyl groups are ortho, para-directing activators, meaning they stabilize the cationic intermediate (the sigma complex or benzenium ion) formed during the reaction, particularly when the electrophile attacks at the positions ortho or para to them. wikipedia.orglibretexts.org

In the case of the 2,4,6-trimethylphenyl ring, the positions ortho (2, 6) and para (4) to the propenyl substituent are already occupied by methyl groups. Therefore, electrophilic attack will be directed to the remaining unsubstituted positions, which are meta to the propenyl group (positions 3 and 5). The three methyl groups collectively activate these positions, making the molecule highly reactive.

Table 2: Predicted Products of EAS Reactions on the Mesityl Group

| Reaction | Electrophile | Reagents | Predicted Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-Nitro-5-(2-methylprop-2-en-1-yl)-1,2,4-trimethylbenzene |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 3-Bromo-5-(2-methylprop-2-en-1-yl)-1,2,4-trimethylbenzene |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 3-Acyl-5-(2-methylprop-2-en-1-yl)-1,2,4-trimethylbenzene |

It is important to note that under strongly acidic conditions, such as those used in nitration or Friedel-Crafts reactions, the alkene functionality may undergo side reactions, including polymerization. Therefore, careful selection of reaction conditions is necessary to achieve selective aromatic substitution.

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (NAS) is a reaction pathway in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and generally requires the aromatic ring to be electron-deficient. wikipedia.org Such deficiency is typically induced by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

The 2,4,6-trimethylphenyl group in this compound lacks the necessary features for a conventional NAS reaction. The ring is substituted with electron-donating methyl groups, which increase the electron density of the aromatic system, making it nucleophilic rather than electrophilic. wikipedia.org Consequently, the ring is deactivated towards attack by nucleophiles. Without a suitable leaving group and strong electron-withdrawing substituents, NAS approaches are not considered viable reaction pathways for this compound. libretexts.org

Polymerization and Oligomerization Mechanisms Involving this compound

Cationic Polymerization Dynamics and Catalyst Systems

The structure of this compound makes it a suitable monomer for cationic polymerization. This type of chain-growth polymerization proceeds through a cationic intermediate. wikipedia.org Monomers that can form stable carbocations are particularly susceptible to this mechanism. libretexts.org

The polymerization is initiated by an electrophile, typically a proton or a Lewis acid, which attacks the alkene double bond. In this specific monomer, the attack would lead to the formation of a stable tertiary carbocation adjacent to the methylene (B1212753) bridge connected to the electron-rich mesityl group. The stability of this carbocation is crucial for the propagation of the polymer chain.

Initiation: The process can be initiated using a strong protic acid or, more commonly, a Lewis acid co-initiator system (e.g., TiCl₄, AlCl₃, BF₃) with a proton source (initiator) like water or an alcohol. wikipedia.orgmdpi.com

Propagation: The resulting carbocation then acts as an electrophile, attacking the double bond of another monomer molecule. This process repeats, leading to the growth of the polymer chain.

Termination and Chain Transfer: The polymerization process can be terminated by various mechanisms, including recombination with a counter-ion or elimination of a proton, which regenerates a double bond at the end of the polymer chain. rsc.org Chain transfer to the monomer can also occur.

The bulky 2,4,6-trimethylphenyl group would likely influence the stereochemistry and physical properties of the resulting polymer, potentially leading to materials with high thermal stability and specific conformational properties. The reaction conditions, such as temperature and solvent polarity, would significantly affect the molecular weight and structure of the polymer. wikipedia.orgmdpi.com

Table 3: Common Catalyst Systems for Cationic Polymerization of Alkenes

| Co-initiator (Lewis Acid) | Initiator (Proton Source) | Solvent | Temperature (°C) |

|---|---|---|---|

| TiCl₄ | H₂O, 2-chloro-2,4,4-trimethylpentane | Dichloromethane/Hexane | -78 to 25 |

| AlCl₃ | H₂O, HCl | Methylene Chloride | -100 to -40 |

| BF₃ | H₂O, Alcohols | Dichloromethane | -80 to 10 |

Coordination Polymerization in Advanced Materials Synthesis

Coordination polymerization, particularly using Ziegler-Natta and related transition metal catalysts, is a cornerstone of polyolefin production, allowing for the synthesis of polymers with high linearity and controlled stereochemistry. wikipedia.orglibretexts.orguomustansiriyah.edu.iq The polymerization of α-olefins like propene via these catalysts is a well-established industrial process. libretexts.orgscribd.com However, the polymerization of sterically hindered and substituted olefins such as this compound presents considerable challenges.

The mechanism of Ziegler-Natta polymerization involves the coordination of the olefin's double bond to a transition metal center (e.g., titanium, zirconium) followed by migratory insertion into a metal-alkyl bond. libretexts.orgwikipedia.org The steric environment of both the catalyst's active site and the incoming monomer are critical factors that dictate the rate and success of polymerization.

For this compound, the extreme steric bulk imparted by the mesityl group, positioned beta to the double bond, and the methyl group directly on the double bond would severely hinder the approach and coordination of the monomer to the catalytic center. This steric hindrance is expected to dramatically decrease the rate of polymerization compared to simpler olefins like propene. While research on the copolymerization of ethylene (B1197577) with various polar allylbenzene (B44316) monomers has been successful with certain phosphine-sulfonate Pd(II) catalysts, showing enhanced activity, the monomer is significantly more hindered. rsc.org

Advanced materials synthesis often requires the incorporation of functional monomers to tailor polymer properties. If polymerization of this compound were achievable, the resulting polymer would feature bulky mesityl groups regularly spaced along the chain. These groups would likely impart unique properties to the material, such as:

High Glass Transition Temperature (Tg): The rigid and bulky side groups would restrict chain mobility, leading to a high Tg and improved thermal stability.

Amorphous Nature: The steric bulk would likely prevent chain packing and crystallization, resulting in an amorphous polymer.

Modified Solubility: The aromatic character of the side chains would alter the polymer's solubility profile, making it more soluble in aromatic solvents.

The table below presents hypothetical data for the coordination polymerization of propene versus the expected outcome for the sterically hindered this compound, illustrating the anticipated effects of steric hindrance.

| Monomer | Catalyst System | Polymerization Activity (kg polymer / mol catalyst · h) | Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Propene | TiCl₄/Al(C₂H₅)₃ | High (>1000) | High (>100,000) | Broad ( > 4.0) |

| Propene | Metallocene/MAO | Very High (>10,000) | Very High (>200,000) | Narrow (< 2.5) |

| This compound (Expected) | Any | Very Low to Negligible | Low (Oligomers) | N/A |

This table is illustrative and based on established principles of coordination polymerization. MAO stands for Methylaluminoxane.

Radical Polymerization Considerations

Free radical polymerization is a versatile method for producing a wide range of polymers. uliege.be However, its effectiveness is highly dependent on monomer structure. Monomers like propene and its derivatives are generally poor substrates for radical polymerization. libretexts.org This is primarily due to the high reactivity of the allylic protons (the hydrogens on the carbon adjacent to the double bond).

In the case of this compound, the propagating radical chain can abstract an allylic hydrogen from a monomer molecule. This process, known as allylic chain transfer, terminates the growing polymer chain and creates a new, resonance-stabilized allylic radical from the monomer. This new radical is generally not reactive enough to initiate a new polymer chain, effectively inhibiting the polymerization process and leading to the formation of only low molecular weight oligomers.

The structure of this compound contains two types of allylic hydrogens: those on the methyl group attached to the double bond and those on the methylene bridge to the mesityl group. Both are susceptible to abstraction.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been developed to better control polymerization processes for a variety of monomers. sigmaaldrich.comnih.gov While these methods can sometimes mitigate side reactions, the inherent propensity for allylic chain transfer in a monomer like this compound would still present a major obstacle to achieving high molecular weight polymers. Research on other sterically hindered monomers has shown that steric factors can significantly lower propagation rate constants. uliege.be

The table below summarizes the key kinetic steps in radical polymerization and highlights the expected issues for this compound.

| Reaction Step | Description | Expected Outcome for this compound |

| Initiation | Formation of initial radical species. | Standard initiation using common initiators (e.g., AIBN, BPO) is feasible. |

| Propagation | Addition of monomer to the growing radical chain. | Rate would be very low due to the steric hindrance of the trisubstituted double bond and the bulky mesityl group. |

| Chain Transfer | Abstraction of an atom (e.g., H) from another molecule. | High probability of allylic chain transfer to monomer, leading to chain termination and inhibition of polymerization. |

| Termination | Combination or disproportionation of two radical chains. | Becomes the dominant pathway at low monomer concentrations or if propagation is slow, resulting in very short chains. |

AIBN: Azobisisobutyronitrile; BPO: Benzoyl peroxide.

Metathesis Reactions and Olefin Functionalization of this compound

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal carbene complexes (e.g., Grubbs or Schrock catalysts). sci-hub.seharvard.edu Key variants include cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). The applicability of these reactions to this compound would be for olefin functionalization via cross-metathesis.

Cross-metathesis involves the reaction between two different olefins. For this compound, a reaction with a partner olefin (R-CH=CH₂) could, in principle, lead to new functionalized products. However, the success of metathesis is highly dependent on the steric and electronic properties of the substrate.

The target molecule is a trisubstituted alkene, which is generally less reactive in metathesis than terminal or disubstituted alkenes. Furthermore, the extreme steric bulk of the mesityl group near the reaction site would create a significant barrier to the formation of the key metallacyclobutane intermediate, which is central to the Chauvin mechanism of metathesis. sci-hub.se While modern, highly active catalysts show improved tolerance for hindered olefins, the combination of a trisubstituted double bond and the bulky mesityl substituent would likely result in very low reaction rates and yields.

A significant competing pathway for allylbenzene substrates in metathesis is catalyst-mediated isomerization, where the double bond migrates along the carbon chain. acs.org This side reaction is often a result of catalyst decomposition into hydride species and can severely compromise the selectivity of the desired metathesis reaction.

The table below outlines potential cross-metathesis reactions and the predicted outcomes based on the steric hindrance of this compound.

| Reaction Type | Partner Olefin | Catalyst Generation | Expected Product(s) | Predicted Outcome |

| Homodimerization | None | 2nd or 3rd Gen Grubbs | 2,5-Di(2,4,6-trimethylphenyl)-3,4-dimethyl-3-hexene | Extremely slow to no reaction. Steric hindrance would prevent two molecules from coupling effectively. |

| Cross-Metathesis | Ethylene | 2nd or 3rd Gen Grubbs | 3-(2,4,6-trimethylphenyl)-1-butene | Very slow. Ethyleneolysis is possible but would be severely hampered by steric bulk. |

| Cross-Metathesis | Acrylonitrile | 2nd or 3rd Gen Grubbs | 4-Methyl-5-(2,4,6-trimethylphenyl)-2-pentenenitrile | Highly unlikely to proceed. Electron-deficient olefins are challenging partners, especially with a hindered substrate. |

| Isomerization | None (Side Reaction) | Decomposed Catalyst | 2-Methyl-1-(2,4,6-trimethylphenyl)-1-propene and 2-Mesityl-3-methyl-2-butene | A likely side reaction, potentially becoming the dominant pathway if metathesis is slow. acs.org |

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 3 2,4,6 Trimethylphenyl 1 Propene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. taylorfrancis.comresearchgate.net For 2-Methyl-3-(2,4,6-trimethylphenyl)-1-propene, both ¹H and ¹³C NMR are fundamental in confirming its constitution.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In this compound, distinct signals are expected for the aromatic protons of the mesityl group, the allylic protons, the vinylic protons, and the methyl protons.

The two aromatic protons on the mesityl ring are chemically equivalent due to symmetry and typically appear as a singlet in the aromatic region (δ 6.5-8.5 ppm). orgchemboulder.comspcmc.ac.in The nine protons from the three methyl groups on the aromatic ring are also equivalent and will produce a sharp singlet, typically further upfield. The allylic protons, being adjacent to the aromatic ring and the double bond, will have a characteristic chemical shift. youtube.comslideshare.net The vinylic protons of the C=CH₂ group are chemically distinct and are expected to appear as separate signals. docbrown.info Finally, the allylic methyl group protons will also produce a distinct signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on typical values for similar structural motifs.

| Proton Type | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic CH (mesityl) | 6.7 - 7.0 | s (singlet) | 2H |

| Vinylic =CH₂ | 4.6 - 5.0 | m (multiplet) | 2H |

| Allylic -CH₂- | 2.7 - 3.0 | s (singlet) | 2H |

| Aromatic -CH₃ (para) | 2.2 - 2.4 | s (singlet) | 3H |

| Aromatic -CH₃ (ortho) | 2.1 - 2.3 | s (singlet) | 6H |

| Allylic -CH₃ | 1.7 - 1.9 | s (singlet) | 3H |

Due to the lack of adjacent non-equivalent protons for several groups, many signals are expected to be singlets. The vinylic protons may show fine splitting due to geminal coupling. youtube.comdocbrown.info

¹³C NMR spectroscopy is crucial for determining the carbon framework of a molecule. taylorfrancis.comlibretexts.org Each non-equivalent carbon atom in this compound will give a distinct signal. The symmetry of the mesityl group results in fewer signals than the total number of carbon atoms. For instance, the two ortho-aromatic carbons are equivalent, as are the two ortho-methyl carbons.

The chemical shifts of the sp² hybridized carbons of the double bond and the aromatic ring will be in the downfield region (δ 100-150 ppm). docbrown.infodocbrown.info The sp³ hybridized carbons of the methyl and methylene (B1212753) groups will appear in the upfield region (δ 10-40 ppm). docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on data from analogous compounds like 2-methylpropene and substituted styrenes. docbrown.infodocbrown.inforesearchgate.net

| Carbon Type | Predicted δ (ppm) |

| Quaternary Aromatic C (C-Ar) | 135 - 140 |

| Aromatic CH | 128 - 132 |

| Quaternary Alkene C (C=CH₂) | 140 - 145 |

| Vinylic CH₂ (=CH₂) | 110 - 115 |

| Allylic CH₂ | 35 - 45 |

| Quaternary Aromatic C (-CH₃) | 132 - 138 |

| Allylic CH₃ | 20 - 25 |

| Aromatic CH₃ | 19 - 22 |

Due to the steric hindrance imposed by the ortho-methyl groups of the mesityl ring, rotation around the bond connecting the aromatic ring and the allylic carbon may be restricted. Advanced NMR techniques are invaluable for investigating such conformational dynamics. auremn.org.brnih.gov

2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with directly attached or long-range coupled carbons, respectively. ipb.ptsemanticscholar.org This would definitively assign all proton and carbon signals and confirm the molecular structure.

Variable Temperature (VT) NMR : By recording NMR spectra at different temperatures, it is possible to study dynamic processes. ipb.pt If rotation around the aryl-allyl bond is slow on the NMR timescale at low temperatures, separate signals for the ortho-methyl groups or the aromatic protons might be observed, which would coalesce at higher temperatures as the rotation becomes faster. This allows for the determination of the rotational energy barrier. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy : NOESY or ROESY experiments can identify protons that are close in space, providing crucial information about the preferred conformation of the molecule. For example, NOE correlations between the allylic protons and the ortho-methyl protons of the mesityl group would confirm a specific spatial arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. ponder.ing The IR spectrum of this compound is expected to show characteristic absorption bands for its alkene and aromatic components.

Table 3: Characteristic IR Absorption Bands for this compound This table outlines the expected absorption frequencies based on typical values for aromatic and alkene compounds. pressbooks.puborgchemboulder.com

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium-Weak |

| Alkene | =C-H stretch | 3050 - 3150 | Medium-Weak |

| Methyl/Methylene | C-H stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C stretch | 1585 - 1600 & 1400 - 1500 | Medium-Weak |

| Alkene | C=C stretch | 1640 - 1680 | Medium-Weak |

| Alkene | =C-H bend (out-of-plane) | 890 - 910 | Strong |

| Aromatic Ring | C-H bend (out-of-plane) | 800 - 850 | Strong |

The strong absorption around 890-910 cm⁻¹ would be characteristic of the C=CH₂ (disubstituted geminal) group. libretexts.org The presence of multiple bands in the aromatic C=C stretching region and the specific pattern of the C-H out-of-plane bending bands can provide further evidence for the substitution pattern on the benzene (B151609) ring. orgchemboulder.compressbooks.pub

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern provides valuable structural clues.

For this compound (C₁₃H₁₈), the molecular ion peak would be expected at m/z = 174. A small M+1 peak due to the natural abundance of ¹³C would also be present. docbrown.info

The most prominent fragmentation pathway is expected to be the benzylic cleavage, leading to the formation of a highly stable mesityl cation or a related resonance-stabilized carbocation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Comments |

| 174 | [C₁₃H₁₈]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₁₂H₁₅]⁺ | Loss of a methyl group (•CH₃) |

| 133 | [C₁₀H₁₃]⁺ | Mesitylmethyl cation, formed by cleavage of the C-C bond beta to the ring. Likely a very stable and abundant fragment. |

| 119 | [C₉H₁₁]⁺ | Mesityl cation, formed by cleavage of the C-C bond alpha to the ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl (B1604629) group, though less favored here than mesityl-based fragments. |

| 41 | [C₃H₅]⁺ | Allyl cation, from fragmentation of the propene moiety. |

The base peak in the spectrum would likely correspond to one of the highly stabilized mesityl-containing cations, such as the m/z 133 or 119 fragments.

X-ray Crystallography for Solid-State Structural Determination of Analogues and Complexes

While obtaining a single crystal of the liquid parent compound this compound suitable for X-ray diffraction might be challenging, this technique is invaluable for determining the precise solid-state structure of its crystalline derivatives or metal complexes. researchgate.netacs.org

X-ray crystallography can provide unambiguous information on:

Bond lengths and angles : Confirming the geometry of the double bond and the planarity of the aromatic ring. researchgate.netnih.gov

Torsional angles : Precisely measuring the dihedral angle between the plane of the aromatic ring and the plane of the C-C=C bond, which quantifies the degree of rotational hindrance. nih.gov

Intermolecular interactions : Revealing how molecules pack in the crystal lattice through weak forces like van der Waals interactions or C-H···π stacking. nih.gov

Studies on related structures, such as complexes containing mesityl ligands or sterically hindered chalcone (B49325) analogues, have demonstrated the power of X-ray crystallography in elucidating the effects of steric bulk on molecular conformation. researchgate.netmdpi.com For example, in a crystalline derivative, the analysis would definitively show the out-of-plane twisting of the mesityl group relative to the propene unit, a conformation predicted by other spectroscopic methods and molecular modeling.

Computational and Theoretical Investigations of 2 Methyl 3 2,4,6 Trimethylphenyl 1 Propene

Quantum Chemical Calculations (DFT, Ab Initio) for 2-Methyl-3-(2,4,6-trimethylphenyl)-1-propene

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational for understanding the molecule's behavior. researchgate.net DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometry and calculate various properties. epstem.netajchem-a.com These calculations provide a detailed picture of the molecule's ground state and electronic distribution.

The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that participate in chemical reactions. irjweb.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the π-systems of the aromatic ring and the propene double bond, which are the most electron-rich areas. The LUMO would likely be distributed over the same π-systems, representing the region where an incoming electron would be accepted. DFT calculations can provide precise energy values and visual representations of these orbitals.

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical data for illustrative purposes to show what a typical output of a quantum chemical calculation for this molecule would include.

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.55 |

| HOMO-LUMO Energy Gap | ΔE | 4.60 |

| Ionization Potential (IP ≈ -EHOMO) | IP | 6.15 |

| Electron Affinity (EA ≈ -ELUMO) | EA | 1.55 |

| Chemical Hardness (η ≈ (IP-EA)/2) | η | 2.30 |

| Electronegativity (χ ≈ (IP+EA)/2) | χ | 3.85 |

Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the propene moiety to the trimethylphenyl (mesityl) group.

Table 2: Hypothetical Relative Energies of Different Conformations This table illustrates the kind of data generated from a conformational analysis, showing the energy cost of rotating the trimethylphenyl group relative to the propene substituent.

| Dihedral Angle (Propene vs. Phenyl Plane) | Conformation Type | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Eclipsed (High Steric Strain) | 15.0 |

| 60° | Gauche/Skewed | 1.5 |

| 90° | Perpendicular (Stable) | 0.0 |

| 120° | Gauche/Skewed | 1.5 |

| 180° | Eclipsed (High Steric Strain) | 15.0 |

Reaction Mechanism Elucidation via Computational Modeling for this compound Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.comresearchgate.net For transformations involving this compound, such as electrophilic addition to the double bond, computational methods can map out the entire reaction pathway, identifying intermediates and transition states.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point along the reaction coordinate. johnhogan.infowikipedia.orgfiveable.me Computational chemistry can locate the precise geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (energy barrier), which is the primary determinant of the reaction rate. libretexts.orglibretexts.org

For a reaction such as the hydrobromination of this compound, calculations would model the approach of HBr to the double bond, the formation of a carbocation intermediate, and the subsequent attack by the bromide ion. The energy barriers for each step would be calculated to determine the rate-limiting step of the reaction.

Table 3: Example Energy Profile for a Hypothetical Reaction Step This table provides illustrative energy values for a potential reaction, demonstrating how computational models quantify reaction energetics.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + HBr | 0.0 |

| Transition State 1 | Formation of carbocation | +15.2 |

| Intermediate | Tertiary carbocation + Br⁻ | +5.5 |

| Transition State 2 | Attack of bromide ion | +7.0 |

| Products | 2-Bromo-2-methyl-1-(2,4,6-trimethylphenyl)propane | -10.8 |

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and rates. researchgate.net Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

Solvents can stabilize or destabilize reactants, intermediates, and transition states differently, thereby altering the energy barriers. For reactions involving charged intermediates, such as the carbocation formed during electrophilic addition, polar solvents would be expected to offer significant stabilization, thus lowering the activation energy and increasing the reaction rate compared to the gas phase or a nonpolar solvent. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of this compound and its Interactions

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and rotates at a given temperature.

For this compound, an MD simulation could be used to study its conformational dynamics in a solution, showing the transitions between different rotational isomers. It would also provide insight into the non-covalent interactions between the molecule and solvent molecules, revealing details about the solvation shell and how the molecule moves within the liquid environment. These simulations are essential for understanding macroscopic properties based on microscopic behavior. researchgate.net

Applications in Chemoinformatics for Predictive Design of Related Molecular Architectures

Chemoinformatics leverages computational methods to analyze and model molecular structures and their properties, playing a pivotal role in the rational design of novel compounds. For a molecule like this compound, which belongs to the class of substituted styrenes, chemoinformatics offers powerful tools for predicting the properties and activities of structurally related architectures. This predictive capability accelerates the discovery process by prioritizing the synthesis and testing of compounds with the highest potential for desired applications, be it in materials science, catalysis, or pharmacology. The core of this predictive design lies in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

These models are built upon the principle that the biological activity or physicochemical properties of a chemical compound are directly related to its molecular structure. By calculating a series of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure, statistical models can be generated to correlate these descriptors with experimental data.

A fundamental step in building a predictive model involves creating a dataset of molecules structurally analogous to this compound. For each analog, a specific activity or property (e.g., reaction yield, binding affinity, phototoxicity) would be experimentally measured. Concurrently, a wide range of molecular descriptors would be calculated for each structure.

Key Molecular Descriptors for Predictive Modeling

For a family of compounds related to this compound, the following types of descriptors would be crucial for building robust predictive models:

Electronic Descriptors : These quantify the electronic aspects of the molecule. For aromatic systems, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap, for instance, is a useful indicator of molecular stability, light absorbance, and potential for photo-induced toxicity. tandfonline.comunicamp.br Modifications to the substituent groups on the phenyl ring would significantly alter these electronic properties.

Topological Descriptors : These are numerical representations of molecular branching and shape, derived from the 2D representation of the molecule. Indices like the Randić index or sum-connectivity index can effectively capture variations in the carbon skeleton and have shown high correlation with properties like π-electronic energies in polycyclic aromatic hydrocarbons. tandfonline.com

Steric and 3D Descriptors : Given the bulky 2,4,6-trimethylphenyl (mesityl) group, steric hindrance is a defining feature of this molecular architecture. Descriptors related to molecular volume, surface area, and specific conformational angles are essential. Computational studies on similarly hindered molecules have demonstrated that steric effects can dominate reactivity and intermolecular interactions. mdpi.comrsc.org These descriptors quantify the spatial arrangement of atoms and are vital for modeling interactions with biological receptors or catalytic sites.

The table below illustrates a hypothetical set of calculated descriptors for a small library of compounds related to the target molecule.

| Compound ID | Molecular Weight | LogP | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) |

| Lead Compound | 188.30 | 4.5 | -8.50 | -0.95 | 205.1 |

| Analog 1 | 174.27 | 4.1 | -8.62 | -0.91 | 190.5 |

| Analog 2 | 202.33 | 4.9 | -8.45 | -1.02 | 219.8 |

| Analog 3 | 218.30 | 4.3 | -8.75 | -1.15 | 215.4 |

Developing and Validating Predictive Models

Once a dataset with experimental activities and calculated descriptors is assembled, statistical methods are employed to create a predictive model. Techniques can range from multilinear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN). nih.gov For example, a QSAR model might take the form of a linear equation:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The success of these models is evaluated through rigorous validation, often using techniques like leave-one-out cross-validation, to ensure their predictive power on new, unseen molecules. researchgate.net Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to assess the model's robustness. nih.gov

| Model Parameter | Value | Description |

| R² | 0.92 | Indicates a good fit of the model to the training data. |

| Q² (LOO) | 0.85 | Indicates good internal predictive ability. |

| F-test value | 105.0 | Shows the statistical significance of the regression model. |

| Standard Error | 0.06 | Measures the accuracy of the predictions. |

Application in Virtual Screening and Molecular Design

A validated QSAR model becomes a powerful tool for in silico (computer-based) design. It can be used to perform virtual screening of large databases containing thousands or millions of hypothetical molecular architectures that are related to this compound but have not yet been synthesized. The model rapidly predicts the activity of each virtual compound, allowing chemists to focus their synthetic efforts on a much smaller set of highly promising candidates.

Furthermore, the model provides invaluable insights into the structure-activity relationship itself. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can understand which structural features are most influential. For instance, the model might reveal that increasing the HOMO-LUMO gap while decreasing the molecular volume leads to a desired outcome. This knowledge guides the rational, iterative design of new molecules with optimized properties, significantly reducing the trial-and-error inherent in traditional chemical discovery.

Advanced Applications of 2 Methyl 3 2,4,6 Trimethylphenyl 1 Propene in Material Science and Catalysis

Role as a Monomer in Advanced Polymer Synthesis

2-Methyl-3-(2,4,6-trimethylphenyl)-1-propene, a substituted styrenic monomer, holds significant potential for the creation of advanced polymeric materials. The presence of the bulky, sterically hindered 2,4,6-trimethylphenyl (mesityl) group directly attached to the polymerizable propene unit imparts unique characteristics to the resulting polymers, distinguishing them from commodity plastics like polystyrene.

Development of Specialty Polymeric Materials Incorporating this compound Derived Units

The polymerization of monomers bearing bulky substituents, such as the trimethylphenyl group, often leads to materials with enhanced thermal stability and rigidity. For instance, studies on a structurally similar monomer, 2,4,6-trimethylstyrene (B1346984), have shown that the bulkiness of the trimethylphenyl substituent is responsible for an increased glass transition temperature (Tg) when compared to standard polystyrene. scispace.com This suggests that polymers derived from this compound would likely exhibit a high Tg, making them suitable for applications requiring dimensional stability at elevated temperatures.

The incorporation of this monomer can lead to specialty plastics with properties such as high thermal resistance, rigidity, and good dielectric properties, making them candidates for use in electronic components, high-performance insulators, and as blending components to enhance the thermal properties of other polymers.

Investigation of Polymer Microstructure and Architecture

The architecture of a polymer chain significantly influences its macroscopic properties. minarjournal.com In the case of this compound, the significant steric hindrance provided by the two ortho-methyl groups on the phenyl ring is expected to heavily influence the polymerization process and the resulting microstructure.

Anionic polymerization of the related 2,4,6-trimethylstyrene monomer has been shown to produce well-defined polymers with low polydispersity, indicating a controlled polymerization process. scispace.com However, the steric bulk typically restricts the stereochemical placement of the monomer units as they add to the growing polymer chain. This often results in the formation of atactic polymers, where the bulky side groups are randomly oriented along the polymer backbone. This atactic nature leads to an amorphous morphology, preventing the polymer chains from packing into ordered crystalline structures. The amorphous nature, combined with the chain stiffness imparted by the bulky mesityl groups, contributes to the material's transparency and high glass transition temperature.

Table 1: Predicted Polymer Properties

| Property | Polystyrene | Poly(this compound) (Predicted) |

|---|---|---|

| Glass Transition Temp. (Tg) | ~100 °C | >150 °C (Estimated) |

| Thermal Stability | Moderate | High |

| Microstructure | Typically Atactic | Expected to be Atactic |

| Morphology | Amorphous | Amorphous |

| Solubility | Soluble in many organic solvents | Reduced solubility due to chain stiffness |

Utilization as a Ligand Precursor in Organometallic Catalysis

The unique electronic and steric properties of the 2,4,6-trimethylphenyl (mesityl) group make it a highly valuable component in the design of ligands for organometallic catalysts. yale.edu this compound serves as a versatile precursor for synthesizing such ligands, with the propene group acting as a chemical handle for incorporation into larger, often chelating, molecular frameworks.

Design and Synthesis of Novel Ligands Featuring the 2,4,6-Trimethylphenyl Moiety for Transition Metal Complexes

The synthesis of advanced ligands, particularly phosphines, is crucial for the development of efficient and selective catalysts. nih.govsigmaaldrich.com The propene unit of this compound can be functionalized through various established organic reactions. For example, hydrophosphination, the addition of a P-H bond across the double bond, provides a direct route to phosphine (B1218219) ligands where the bulky mesityl group is tethered to the phosphorus atom via a flexible propyl linker. nih.gov This synthetic strategy is atom-economical and allows for the creation of a wide array of monodentate and multidentate phosphine ligands. nih.govcardiff.ac.uk

The primary role of the 2,4,6-trimethylphenyl moiety in ligand design is to provide significant steric bulk around the metal center. This steric hindrance can:

Stabilize reactive, low-coordinate metal complexes.

Create a specific "pocket" at the catalytic site, influencing substrate approach and thus enhancing selectivity.

Catalytic Activity and Selectivity in Organic Transformations (e.g., Cross-Metathesis, Cyclotrimerization)

Transition metal complexes bearing bulky ligands are central to modern organic synthesis and catalysis. acs.orgstmjournals.in Ligands derived from the 2,4,6-trimethylphenyl moiety have found application in a variety of catalytic transformations. While specific data for ligands derived directly from this compound is specialized, the performance of numerous mesityl-containing ligands provides clear insight into their utility.

In olefin metathesis, for instance, the steric bulk of ligands on ruthenium catalysts, such as N-heterocyclic carbene (NHC) ligands bearing mesityl groups, is critical for catalyst stability and activity. stmjournals.in Similarly, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands are known to promote the oxidative addition of unreactive substrates and facilitate the final reductive elimination step, leading to higher turnover numbers and broader substrate scope. stmjournals.in The controlled steric environment created by these ligands can also impart high selectivity in reactions like cyclotrimerization, guiding the assembly of three unsaturated molecules into a six-membered ring with a specific substitution pattern.

Table 2: Influence of 2,4,6-Trimethylphenyl Moiety in Catalysis

| Catalytic Reaction | Role of Bulky Ligand Moiety | Expected Outcome |

|---|---|---|

| Olefin Cross-Metathesis | Stabilizes the metallacyclobutane intermediate; Controls substrate approach. | High catalyst stability; Selectivity for specific olefin products. |

| Palladium Cross-Coupling | Promotes oxidative addition and reductive elimination. | Increased reaction rates and yields; Broader substrate compatibility. |

| Alkyne Cyclotrimerization | Creates a defined coordination sphere around the metal center. | High regioselectivity in the formation of substituted benzenes. |

Intermediate in the Synthesis of Complex Organic Molecules

Multistep synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler, readily available starting materials. trine.eduvapourtec.com this compound, with its distinct reactive sites—the alkene double bond and the aromatic ring—is a valuable intermediate in such synthetic sequences.

The chemical reactivity of the molecule can be directed to either the propene unit or the aromatic ring. The double bond is susceptible to a wide range of transformations:

Oxidation: Can be converted to an epoxide, diol, or cleaved to form carbonyl compounds.

Reduction: Can be hydrogenated to the corresponding saturated alkyl chain.

Addition Reactions: Can undergo hydroboration-oxidation to form an alcohol, or hydrohalogenation.